

Inactive Metabolites of Landiolol Hydrochloride: A Technical Guide to Characterization and Analysis

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Compound of Interest

Compound Name: Landiolol Hydrochloride

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Introduction

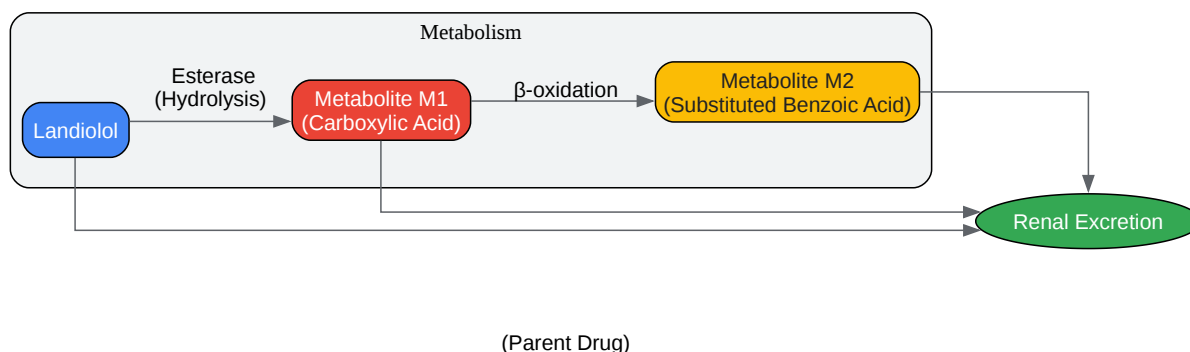
Landiolol hydrochloride is an ultra-short-acting, highly selective β 1-adrenergic receptor antagonist.[1] Its rapid metabolism is a key feature of its pharmacokinetic profile, contributing to its short duration of action and titratability.[2][3] This technical guide provides an in-depth overview of the inactive metabolites of landiolol, their characterization, and the analytical methodologies employed for their quantification.

Landiolol is primarily metabolized through hydrolysis of its ester group by plasma and tissue esterases, a process that does not rely on the cytochrome P450 system.[4][5] This rapid breakdown results in the formation of two main inactive metabolites, designated as M1 and M2.[4][6] The beta-1-adrenoreceptor blocking activity of these metabolites is negligible, being 1/200th or less than that of the parent compound.[7]

Metabolic Pathway of Landiolol

Landiolol undergoes a two-step metabolic conversion. The initial and primary metabolic step is the hydrolysis of the ester linkage in the landiolol molecule. This reaction is catalyzed by pseudocholinesterases and carboxylesterases present in the plasma and liver.[6] This hydrolysis yields a carboxylic acid metabolite, known as M1, and an alcohol component which

is further broken down into glycerol and acetone.[4][6] The M1 metabolite can then undergo further metabolism via β -oxidation to form a substituted benzoic acid, known as M2.[6]



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Figure 1: Metabolic Pathway of **Landiolol Hydrochloride**.

Characterization of Inactive Metabolites

The primary inactive metabolites of landiolol, M1 and M2, have been structurally characterized.

Metabolite M1:

- Chemical Name: 3-{4-[(2S)-2-hydroxy-3-{[2-(morpholine-4-carbonyl)amino]ethyl}amino]propoxy}phenylpropanoic acid
- Molecular Formula: $C_{19}H_{29}N_3O_6$ [8]
- Formation: Formed by the hydrolysis of the ester group of landiolol.[6]

Metabolite M2:

- Chemical Name: 4-[(2S)-2-hydroxy-3-{[2-(morpholine-4-carbonyl)amino]ethyl}amino]propoxybenzoic acid

- Molecular Formula: $C_{17}H_{25}N_3O_6$
- Formation: Formed from M1 via β -oxidation.[6]

Quantitative Data

The following tables summarize the key quantitative data related to landiolol and its inactive metabolites.

Parameter	Landiolol	Metabolite M1	Metabolite M2
Molecular Formula	$C_{25}H_{39}N_3O_8$	$C_{19}H_{29}N_3O_6$ [8]	$C_{17}H_{25}N_3O_6$
Molecular Weight (g/mol)	509.6	395.45	367.40
Biological Activity	β 1-adrenergic receptor antagonist[1]	Inactive ($\leq 1/200$ th of parent)[7]	Inactive ($\leq 1/200$ th of parent)[7]

Table 1: Physicochemical and Pharmacological Properties of Landiolol and its Inactive Metabolites

Parameter	Value
Elimination Half-Life ($t_{1/2}$)	2.3 to 4.0 minutes[9]
Urinary Excretion (Parent Drug)	~8% of administered dose[5]
Urinary Excretion (Metabolite M1)	~25-37.5% of administered dose[5]
Urinary Excretion (Metabolite M2)	Not specifically quantified in this source, but M1 is the major metabolite.
Total Urinary Excretion	89 to 99% of the administered dose recovered within 24 hours[5]

Table 2: Pharmacokinetic Parameters of Landiolol and its Metabolites

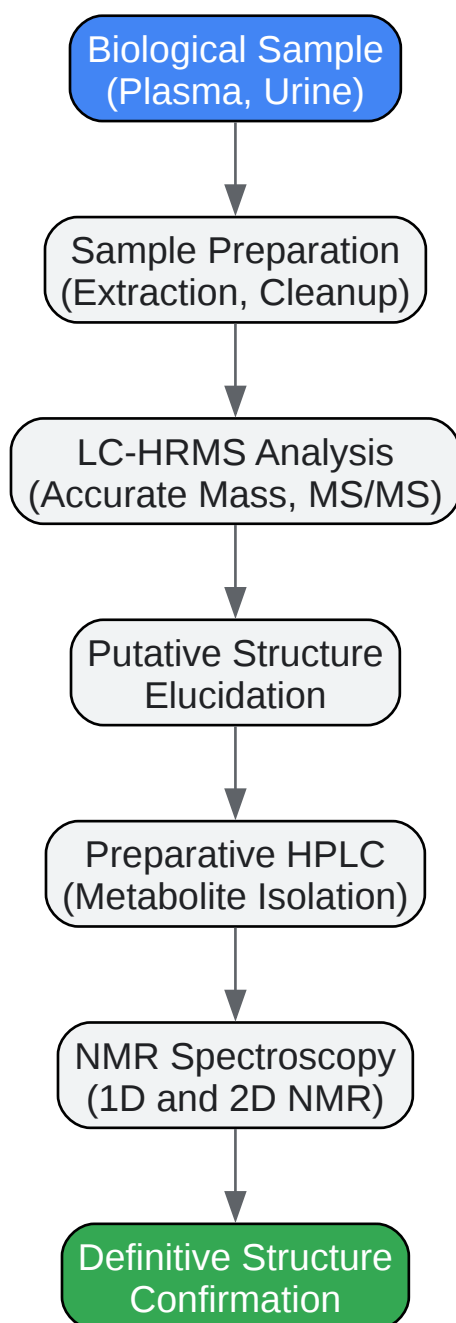
Experimental Protocols

Metabolite Identification and Structural Elucidation

The structural identification of metabolites M1 and M2 typically involves a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

General Workflow:

- **Sample Collection:** Collection of plasma and urine samples from subjects administered with **landiolol hydrochloride**.
- **Sample Preparation:** Extraction of the parent drug and its metabolites from the biological matrix. This may involve protein precipitation followed by solid-phase extraction (SPE).
- **LC-HRMS Analysis:** Separation of the parent drug and metabolites using liquid chromatography, followed by detection and accurate mass measurement using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Fragmentation patterns (MS/MS) are used to deduce structural information.
- **Isolation:** Isolation of sufficient quantities of the metabolites for NMR analysis, often using preparative HPLC.
- **NMR Spectroscopy:** Acquisition of one-dimensional (^1H , ^{13}C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra to definitively determine the chemical structure of the isolated metabolites.



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Figure 2: General Experimental Workflow for Metabolite Identification.

Quantitative Analysis in Biological Fluids

Validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been

established for the quantification of landiolol and its major metabolite, M1, in human blood and plasma.[\[4\]](#)[\[10\]](#)

HPLC-UV Method for Landiolol and M1 in Human Blood[\[4\]](#)[\[6\]](#)

- Sample Preparation:
 - Blood samples are collected in tubes containing an esterase inhibitor (e.g., neostigmine or pyridostigmine bromide) to prevent ex vivo degradation of landiolol.[\[10\]](#)
 - Multi-step liquid-liquid extraction is performed to separate landiolol and M1.[\[4\]](#)
- Chromatographic Conditions for Landiolol:
 - Column: C18 reverse-phase column.
 - Mobile Phase: Isocratic elution with a suitable buffer and organic modifier.
 - Detection: UV detection at an appropriate wavelength.
- Chromatographic Conditions for M1:
 - A different set of HPLC conditions (e.g., column, mobile phase) is used for the analysis of the more polar M1 metabolite.[\[4\]](#)
 - Detection: UV detection.
- Validation: The method is validated for linearity, accuracy, precision, and selectivity over a concentration range of 0.05 to 10 µg/mL for landiolol and 0.1 to 20 µg/mL for M1.[\[4\]](#)[\[6\]](#)

LC-MS/MS Method for Landiolol in Human Plasma[\[10\]](#)

- Sample Preparation:
 - Addition of an internal standard (e.g., bisoprolol) to plasma samples.
 - Liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (60:40, v/v).
- Chromatographic Conditions:

- Column: TC-C18 column (150 mm × 4.6 mm, 5 μm).
- Mobile Phase: Methanol:10 mM ammonium acetate with 1% formic acid (65:35, v/v).
- Flow Rate: Isocratic elution.
- Run Time: Approximately 3.5 minutes.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Mass Transitions:
 - Landiolol: m/z 510.1 → 157.2
 - Bisoprolol (IS): m/z 326.3 → 116.1
- Validation: The method is validated for a linear range of 0.5-500 ng/mL with a lower limit of quantification of 0.5 ng/mL. The intra- and inter-day precision are reported as <4.4% and <10.0%, respectively, with an accuracy of <10.0%.

Conclusion

The metabolism of **landiolol hydrochloride** is characterized by rapid esterase-mediated hydrolysis to its primary inactive metabolites, M1 and M2. This efficient metabolic clearance is central to its ultra-short duration of action. The chemical structures of these metabolites have been elucidated, and robust analytical methods, particularly HPLC-UV and LC-MS/MS, have been developed and validated for their quantification in biological matrices. This comprehensive understanding of landiolol's metabolic fate is crucial for its clinical application and for further research in the field of cardiovascular pharmacology.

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